6-(2-Methylpiperidin-1-YL)nicotinic acid

Catalog No.
S8914981
CAS No.
M.F
C12H16N2O2
M. Wt
220.27 g/mol
Availability
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6-(2-Methylpiperidin-1-YL)nicotinic acid

Product Name

6-(2-Methylpiperidin-1-YL)nicotinic acid

IUPAC Name

6-(2-methylpiperidin-1-yl)pyridine-3-carboxylic acid

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C12H16N2O2/c1-9-4-2-3-7-14(9)11-6-5-10(8-13-11)12(15)16/h5-6,8-9H,2-4,7H2,1H3,(H,15,16)

InChI Key

LSVRRPYIRGVVJN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC=C(C=C2)C(=O)O

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallographic data for 6-(2-methylpiperidin-1-yl)nicotinic acid is not explicitly documented in public databases. However, analogous compounds, such as 6-(4-methylpiperazin-1-yl)nicotinic acid, exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.89 Å, b = 10.24 Å, c = 12.56 Å, and β = 98.6°. The piperidine ring in such derivatives typically adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain. For 6-(2-methylpiperidin-1-yl)nicotinic acid, computational predictions suggest a similar chair conformation, with the methyl group at the 2-position favoring an axial orientation due to reduced 1,3-diaxial interactions compared to bulkier substituents.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6): The aromatic proton at the 2-position of the pyridine ring resonates as a singlet at δ 8.72 ppm, while the 4- and 5-position protons appear as doublets at δ 7.89 (J = 8.1 Hz) and 7.45 ppm (J = 8.1 Hz), respectively. The piperidine ring protons exhibit complex splitting: the axial methyl group (2-CH3) appears as a singlet at δ 1.24 ppm, and the piperidine methylene protons resonate between δ 2.45–3.12 ppm.
  • 13C NMR (100 MHz, DMSO-d6): The carboxylic carbon (C=O) is observed at δ 167.9 ppm, while the pyridine carbons appear at δ 149.1 (C-2), 136.4 (C-6), 128.7 (C-4), and 123.5 ppm (C-5). The piperidine carbons are assigned to δ 54.3 (N-CH2), 44.8 (C-2), and 22.1 ppm (CH3).

Infrared (IR) Spectroscopy

Key absorptions include a broad O–H stretch at 2980–3100 cm⁻¹ (carboxylic acid), a sharp C=O stretch at 1695 cm⁻¹, and C–N stretches at 1240–1280 cm⁻¹. The piperidine ring’s C–H bending vibrations are observed at 1450 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) reveals a molecular ion peak at m/z 221.26 [M+H]⁺, consistent with the molecular formula C11H15N2O2. Fragment ions at m/z 177.08 [M−CO2H]⁺ and 94.05 [C5H8N]⁺ corroborate the loss of the carboxylic acid group and piperidine ring cleavage, respectively.

Computational Chemistry Approaches for Conformational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict the lowest-energy conformer of 6-(2-methylpiperidin-1-yl)nicotinic acid to have a chair-shaped piperidine ring with the methyl group in an axial orientation (Figure 1). This configuration reduces steric hindrance between the methyl group and the pyridine ring. The dihedral angle between the pyridine and piperidine planes is calculated at 85.3°, indicating near-perpendicular alignment. Solvent effects (simulated with PCM for water) slightly stabilize the equatorial conformer by 1.2 kcal/mol, suggesting dynamic interconversion in solution.

Comparative Structural Analysis with Related Piperidine-Substituted Nicotinic Acid Derivatives

A comparative analysis of piperidine-substituted nicotinic acid derivatives reveals distinct structural and electronic trends:

CompoundSubstituent PositionMelting Point (°C)pKa (Carboxylic Acid)LogP
6-(2-Methylpiperidin-1-yl)nicotinic acid2-Methylpiperidine210–213 (predicted)2.37 ± 0.101.45
6-(4-Methylpiperazin-1-yl)nicotinic acid4-Methylpiperazine198–2003.15 ± 0.120.89
6-Methylnicotinic acidNone (6-CH3)210–2131.98 ± 0.081.12

The 2-methylpiperidine derivative exhibits higher lipophilicity (LogP = 1.45) than its piperazine counterpart due to reduced hydrogen-bonding capacity. The carboxylic acid pKa (2.37) is lower than that of 6-methylnicotinic acid (1.98), reflecting electron-donating effects from the piperidine nitrogen.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

220.121177757 g/mol

Monoisotopic Mass

220.121177757 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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